2-Chloro-5-(3-nitrophenyl)oxazole
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Overview
Description
2-Chloro-5-(3-nitrophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position and a nitrophenyl group at the fifth position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-nitrophenyl)oxazole can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoyl chloride with 2-amino-2-chloroacetophenone in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane .
Another method involves the cyclization of 3-nitrophenylacetic acid with phosphoryl chloride (POCl3) to form the oxazole ring. This reaction is usually carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated systems may be employed to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-nitrophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxazole N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of 2-amino-5-(3-nitrophenyl)oxazole or 2-thio-5-(3-nitrophenyl)oxazole.
Reduction: Formation of 2-chloro-5-(3-aminophenyl)oxazole.
Oxidation: Formation of this compound N-oxide.
Scientific Research Applications
2-Chloro-5-(3-nitrophenyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-nitrophenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the oxazole ring can engage in aromatic stacking and coordination with metal ions . These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-phenyl-oxazole: Lacks the nitro group, making it less reactive in certain chemical transformations.
2-Methyl-5-(3-nitrophenyl)oxazole: Contains a methyl group instead of a chlorine atom, affecting its electronic properties and reactivity.
2-Chloro-5-(4-nitrophenyl)oxazole: The nitro group is positioned differently, influencing its steric and electronic characteristics.
Uniqueness
2-Chloro-5-(3-nitrophenyl)oxazole is unique due to the specific positioning of the chlorine and nitrophenyl groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .
Properties
Molecular Formula |
C9H5ClN2O3 |
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Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-chloro-5-(3-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-11-5-8(15-9)6-2-1-3-7(4-6)12(13)14/h1-5H |
InChI Key |
KWEAEMLVTSBKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(O2)Cl |
Origin of Product |
United States |
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